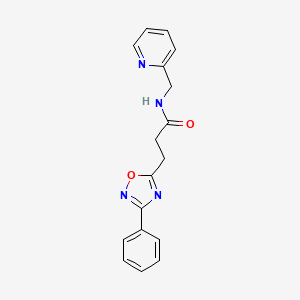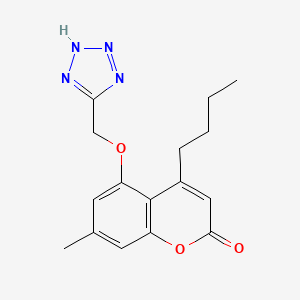![molecular formula C27H28N4O B14940034 4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940034.png)
4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
- 4-Aminoantipyrine
Uniqueness
4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its unique structural features, which confer specific chemical and biological properties not found in similar compounds. Its combination of aromatic and heterocyclic elements makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C27H28N4O |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
4-amino-1-(3,4-dimethylphenyl)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C27H28N4O/c1-15(2)18-6-8-19(9-7-18)20-12-23-25(24(32)13-20)26(28)22-14-29-31(27(22)30-23)21-10-5-16(3)17(4)11-21/h5-11,14-15,20H,12-13H2,1-4H3,(H2,28,30) |
InChI-Schlüssel |
JLAJZFBSVHPCAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)C5=CC=C(C=C5)C(C)C)C(=C3C=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide](/img/structure/B14939960.png)
![1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939962.png)
![2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14939967.png)
![N-(3,4-dichlorophenyl)-2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B14939976.png)
![4-chloro-N-{(E)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B14939980.png)
![7-hydroxy-1-(pentan-3-yl)-4-[4-(propan-2-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14939986.png)
![4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B14940002.png)
![4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B14940010.png)

![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B14940019.png)

![4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexanecarboxamide](/img/structure/B14940026.png)

